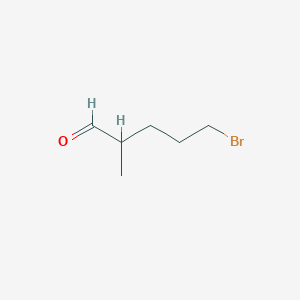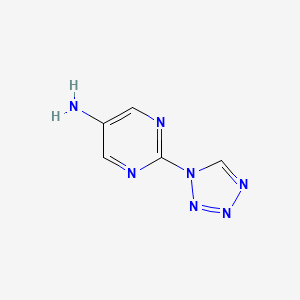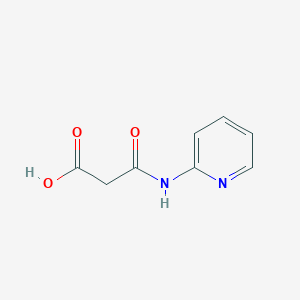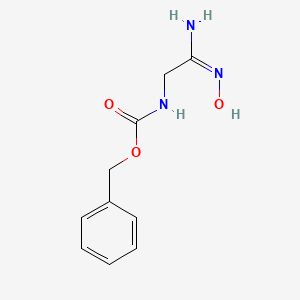![molecular formula C28H31NO4 B13866449 Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate](/img/structure/B13866449.png)
Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate is an organic compound with a complex structure that includes a benzoyl group, a heptanoate ester, and a hydroxy(diphenyl)methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate typically involves a multi-step process. One common method starts with the preparation of the benzoyl chloride derivative, which is then reacted with an amine to form the benzamide intermediate. This intermediate undergoes further reactions, including esterification and hydrolysis, to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the benzoyl group under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce primary or secondary alcohols.
Scientific Research Applications
Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate involves its interaction with specific molecular targets and pathways. The hydroxy(diphenyl)methyl moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-[[4-[hydroxy(phenyl)methyl]benzoyl]amino]heptanoate
- Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]hexanoate
- Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]octanoate
Uniqueness
Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H31NO4 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate |
InChI |
InChI=1S/C28H31NO4/c1-33-26(30)16-10-2-3-11-21-29-27(31)22-17-19-25(20-18-22)28(32,23-12-6-4-7-13-23)24-14-8-5-9-15-24/h4-9,12-15,17-20,32H,2-3,10-11,16,21H2,1H3,(H,29,31) |
InChI Key |
BRIHJICXEPRFNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCNC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13866370.png)






![methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13866423.png)



![N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)

